![molecular formula C19H17NOS2 B2959937 2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-41-5](/img/structure/B2959937.png)

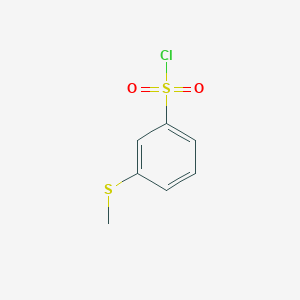

2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfanyl group, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding halides and nucleophiles . The exact method would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a sulfanyl group, and a ketone group would contribute to its overall structure. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring is a heterocyclic compound that can participate in various reactions. The sulfanyl group (-SH) is a good nucleophile and can undergo substitution reactions. The ketone group (>C=O) is polar and can be involved in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ketone could increase its solubility in polar solvents. Its melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications

Thiazolidinediones Research Applications

Thiazolidinediones (TZDs) are recognized for their diverse pharmacological activities, including antimicrobial, antitumor, and antidiabetic properties. Their structure allows for a variety of synthetic modifications, leading to the development of various lead molecules for different therapeutic applications. The versatility of TZDs, attributed to their sulfur and nitrogen-containing heterocyclic compounds, has made them a focus of medicinal chemistry research. The exploration of TZDs has led to advancements in drug development, emphasizing their role as a privileged scaffold in pharmaceutical sciences (Sahiba et al., 2020).

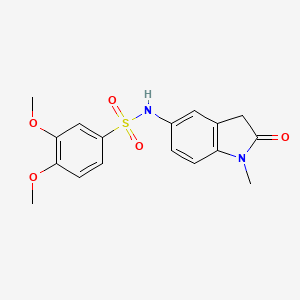

Sulfonamides Research Applications

Sulfonamides have been extensively researched for their role in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The versatility of the sulfonamide group has led to the development of new drugs with improved selectivity and potency against specific targets. Research on sulfonamides has expanded into exploring their potential as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, showcasing the ongoing need for novel compounds in this class to address various health conditions (Carta et al., 2012).

Chemical Modification and Sensing Applications

Chemical modifications of certain compounds, including those with fluorophoric platforms like DFP (4-Methyl-2,6-diformylphenol), have led to the development of chemosensors for detecting metal ions, anions, and neutral molecules. This research highlights the potential of chemically modified compounds for applications in environmental monitoring, healthcare, and chemical analysis, demonstrating the broad applicability of such compounds in scientific research (Roy, 2021).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA.

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell wall synthesis, or interfere with DNA replication .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Future Directions

The future research directions could involve exploring the potential applications of this compound in various fields. For example, it could be studied for its potential uses in medicinal chemistry, materials science, or other areas. Further studies could also explore its synthesis, properties, and reactivity .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS2/c1-13-8-10-16(11-9-13)22-12-17(21)18-14(2)20-19(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDVSWRPHZXCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2959868.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2959872.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)